molecular formula C14H11N3OS B11200957 N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide

Cat. No.: B11200957
M. Wt: 269.32 g/mol
InChI Key: LIHPSKOAGKRMOC-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with naphthalene-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death. The compound may also interfere with signal transduction pathways, affecting cell communication and growth .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)acetohydrazonoyl bromide
  • 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
  • N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide

Uniqueness

N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its naphthalene moiety enhances its ability to interact with hydrophobic pockets in proteins, while the thiadiazole ring provides a versatile platform for further functionalization .

Properties

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C14H11N3OS/c1-9-16-17-14(19-9)15-13(18)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,15,17,18)

InChI Key

LIHPSKOAGKRMOC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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